Tyrphostin A1

Vue d'ensemble

Description

Tyrphostin A1, also known as AG9, is a compound that inhibits CD40L-stimulated IL-12 production in macrophage cultures and antigen-induced generation of Th1 cells . It is often used for research purposes .

Molecular Structure Analysis

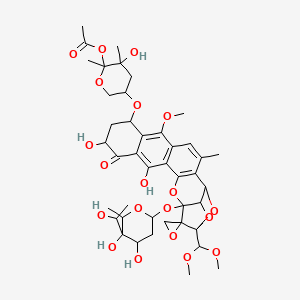

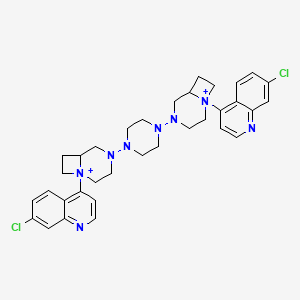

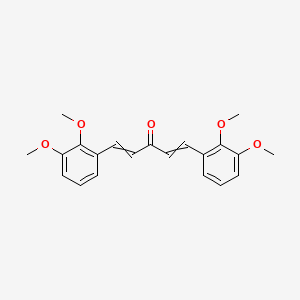

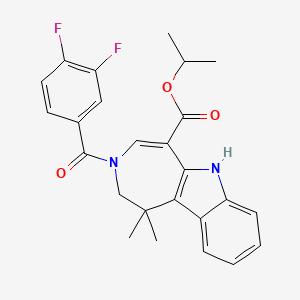

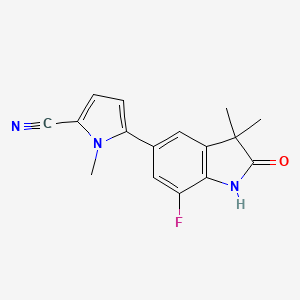

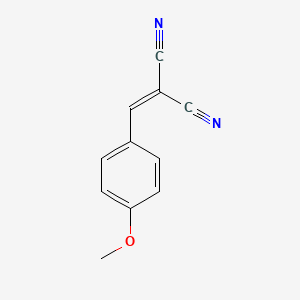

This compound has a molecular weight of 184.19 and its formula is C11H8N2O . Its structure contains 22 bonds in total: 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitriles (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

This compound appears as light yellow crystalline needles or crystals . It is soluble in DMSO .Applications De Recherche Scientifique

Immunologie

Tyrphostin A1 a été démontré pour inhiber la production d'IL-12 stimulée par CD40L dans les cultures de macrophages et la génération de cellules Th1 induite par l'antigène. Ceci suggère son utilisation potentielle dans la modulation des réponses immunitaires, en particulier dans les maladies où les cellules Th1 jouent un rôle crucial .

Microbiologie

La recherche indique que les analogues de this compound peuvent inhiber les actions de dépupylation de Dop sur le substrat natif, FabD-Pup, et l'activité de pupylation de PafA dans Mycobacterium tuberculosis (Mtb). Ceci pointe vers son application possible dans l'étude des processus de modification des protéines bactériennes et le développement de nouvelles stratégies antimicrobiennes .

Recherche sur le cancer

This compound est connu pour être un inhibiteur de petite molécule de la fonction de la kinase du récepteur du facteur de croissance épidermique (EGF). Il bloque l'autophosphorylation du récepteur dépendante de l'EGF, qui est cruciale pour comprendre la prolifération des cellules cancéreuses et développer des thérapies ciblées .

Mécanisme D'action

Target of Action

Tyrphostin A1, also known as Tyrphostin 1, primarily targets the CD40 signaling pathway . It inhibits CD40L-stimulated IL-12 production in macrophage cultures and antigen-induced generation of Th1 cells . It is also a weaker inhibitor of EGFR tyrosine kinase .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of protein tyrosine kinases . It blocks CD40L-induced translocation of NF-κB to the nucleus, and reduces the activation of IL-12 p40 gene .

Biochemical Pathways

The compound affects the CD40 signaling pathway and the IL-12 production pathway . By inhibiting these pathways, this compound can reduce the production of IL-12 in macrophages and the generation of Th1 cells .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the generation of myelin basic protein (MBP) specific encephalitogenic T cells . In addition, treatment with this compound results in attenuation of experimental allergic encephalomyelitis (EAE) .

Action Environment

It is known that the compound’s effects can be observed both in vitro and in vivo

Safety and Hazards

When handling Tyrphostin A1, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a closed system if possible and use a local exhaust if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHFCPXBKJPCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182508 | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2826-26-8 | |

| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2826-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.